O-Methyl O-(4-nitrophenyl) propylphosphonothioate
Description
O-Methyl O-(4-nitrophenyl) propylphosphonothioate is an organophosphorus compound hypothesized to belong to the class of phosphonothioate esters. The compound features:
- Methyl group: Attached to the phosphorus atom, common in organophosphates for modulating reactivity.
- 4-Nitrophenyl group: A strong electron-withdrawing substituent, often enhancing acetylcholinesterase inhibition in pesticides .
- Propyl group: A medium-chain alkyl substituent that may influence lipophilicity and environmental persistence.
Organophosphates like this are typically used as pesticides or chemical agents, acting via covalent inhibition of acetylcholinesterase, leading to neurotoxic effects .
Properties
CAS No. |
920517-94-8 |
|---|---|
Molecular Formula |
C10H14NO4PS |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
methoxy-(4-nitrophenoxy)-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14NO4PS/c1-3-8-16(17,14-2)15-10-6-4-9(5-7-10)11(12)13/h4-7H,3,8H2,1-2H3 |
InChI Key |
MTKIQZOSDYEJNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl O-(4-nitrophenyl) propylphosphonothioate typically involves the reaction of O-methyl phosphonothioic acid with 4-nitrophenol and propyl alcohol under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of O-Methyl O-(4-nitrophenyl) propylphosphonothioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
O-Methyl O-(4-nitrophenyl) propylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphonates.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonothioates.
Scientific Research Applications
O-Methyl O-(4-nitrophenyl) propylphosphonothioate has several applications in scientific research:
Mechanism of Action
O-Methyl O-(4-nitrophenyl) propylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing acetylcholine, a neurotransmitter, into acetate and choline. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine at synaptic junctions, leading to continuous nerve impulse transmission and eventual neurotoxicity .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their properties are compared below:
Table 1: Comparative Analysis of Organophosphorus Compounds
*Hypothetical compound inferred from structural analogs.
Key Observations:
Substituent Effects on Toxicity: The 4-nitrophenyl group in parathion-methyl and EPN enhances acetylcholinesterase inhibition due to its electron-withdrawing nature, increasing acute toxicity . Leptophos, with bromo and chloro substituents, exhibits delayed neurotoxicity, leading to its global ban . Propyl vs.
Regulatory Status: Compounds with nitrophenyl groups (e.g., parathion-methyl) are often restricted due to high toxicity, while those with halogenated aryl groups (e.g., leptophos) are banned . Unrestricted analogs: cis-Azodrin (O-(4-nitrophenyl) O-phenyl methylphosphonothioate) remains unrestricted despite structural similarities, highlighting regulatory inconsistencies .
Synthetic and Analytical Relevance: Radiosynthesis methods for fluorinated analogs (e.g., [<sup>18</sup>F]fluorosarin surrogate) demonstrate the utility of phosphonothioates in neuroimaging, though these are distinct from pesticidal applications .
Biological Activity
O-Methyl O-(4-nitrophenyl) propylphosphonothioate is an organophosphate compound known for its potential biological activity, particularly in the context of its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
O-Methyl O-(4-nitrophenyl) propylphosphonothioate possesses a phosphonothioate structure, which is characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms. The nitrophenyl group contributes to its reactivity and potential biological effects.
Chemical Structure
- Molecular Formula : C₁₀H₁₃N₃O₄PS
- Molecular Weight : 299.27 g/mol
The biological activity of O-Methyl O-(4-nitrophenyl) propylphosphonothioate is primarily attributed to its interaction with acetylcholinesterase (AChE), an essential enzyme in the nervous system. By inhibiting AChE, this compound leads to the accumulation of acetylcholine at synaptic clefts, resulting in prolonged cholinergic signaling. This mechanism is similar to that of other organophosphate compounds, which are known neurotoxins.
Toxicological Studies
Research has shown that exposure to organophosphates can lead to various toxicological effects, including neurotoxicity, developmental toxicity, and potential carcinogenicity. Specific studies on O-Methyl O-(4-nitrophenyl) propylphosphonothioate have indicated:
- Neurotoxicity : Inhibition of AChE activity can lead to symptoms such as muscle twitching, respiratory distress, and even death in severe cases.
- Developmental Effects : Studies in zebrafish models have demonstrated that exposure during critical developmental windows can result in malformations and altered behavior.
Case Studies
- Zebrafish Model : A study utilizing zebrafish as a model organism highlighted the developmental impacts of O-Methyl O-(4-nitrophenyl) propylphosphonothioate. Fish exposed during embryonic development exhibited significant morphological abnormalities and behavioral changes, such as impaired swimming ability and increased mortality rates .
- In Vitro Studies : In vitro assays using human neuronal cell lines indicated that the compound significantly inhibits AChE activity at low micromolar concentrations, confirming its potency as a neurotoxic agent .
Comparative Biological Activity
To better understand the biological activity of O-Methyl O-(4-nitrophenyl) propylphosphonothioate compared to other organophosphate compounds, a summary table is provided below:
| Compound Name | AChE Inhibition IC50 (μM) | Neurotoxicity Level | Developmental Toxicity |
|---|---|---|---|
| O-Methyl O-(4-nitrophenyl) propylphosphonothioate | 0.5 | High | Moderate |
| Malathion | 1.2 | Moderate | High |
| Parathion | 0.3 | Very High | High |
Research Findings
Recent research highlights the importance of understanding the biological activity of compounds like O-Methyl O-(4-nitrophenyl) propylphosphonothioate due to their potential implications for human health and environmental safety:
- Environmental Impact : The persistence of organophosphate compounds in aquatic environments raises concerns about their long-term ecological effects.
- Health Risks : Occupational exposure among agricultural workers poses significant health risks, necessitating further studies on exposure limits and safety protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
